molecular formula C12H10BrNO3 B12081030 Ethyl 5-(3-bromophenyl)isoxazole-4-carboxylate CAS No. 887407-90-1

Ethyl 5-(3-bromophenyl)isoxazole-4-carboxylate

Cat. No.: B12081030
CAS No.: 887407-90-1
M. Wt: 296.12 g/mol
InChI Key: ZPLQDZYIJHASTQ-UHFFFAOYSA-N
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Description

Ethyl 5-(3-bromophenyl)isoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromophenyl group at the 3-position and an ethyl ester group at the 4-position of the isoxazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-bromophenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the isoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(3-bromophenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Formation of various substituted isoxazole derivatives.

    Reduction: Formation of reduced isoxazole compounds.

    Oxidation: Formation of oxidized isoxazole derivatives.

Scientific Research Applications

Ethyl 5-(3-bromophenyl)isoxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-bromophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring and the bromophenyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate
  • Ethyl 3-(4-bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate

Comparison: Ethyl 5-(3-bromophenyl)isoxazole-4-carboxylate is unique due to the position of the bromophenyl group at the 3-position of the isoxazole ring. This positional difference can significantly impact its chemical reactivity and biological activity compared to its analogs. For example, the 4-position bromophenyl analog may exhibit different binding affinities and reactivity profiles.

Properties

CAS No.

887407-90-1

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

ethyl 5-(3-bromophenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-14-17-11(10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3

InChI Key

ZPLQDZYIJHASTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C2=CC(=CC=C2)Br

Origin of Product

United States

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